molecular formula C13H14N2O2S B2488138 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid CAS No. 1132673-09-6

2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid

Cat. No.: B2488138
CAS No.: 1132673-09-6
M. Wt: 262.33
InChI Key: DFSXQFGNGPYFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid is a compound with a molecular formula of C13H14N2O2S and a molecular weight of 262.33 g/mol It is known for its unique structure, which includes a quinoline moiety attached to a propanoic acid backbone via a sulfanyl linkage

Scientific Research Applications

2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

The synthesis of 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Electrophiles: Alkyl halides, acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or bind to specific protein sites, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. These interactions can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparison with Similar Compounds

2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]butanoic acid: Similar structure but with a butanoic acid backbone, which may affect its reactivity and biological activity.

    2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]pentanoic acid: Another analog with a pentanoic acid backbone, offering different steric and electronic properties.

    2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]hexanoic acid: A longer-chain analog that may have distinct solubility and interaction profiles.

The uniqueness of this compound lies in its specific combination of the quinoline moiety and the propanoic acid backbone, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-amino-3-(quinolin-8-ylmethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-11(13(16)17)8-18-7-10-4-1-3-9-5-2-6-15-12(9)10/h1-6,11H,7-8,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSXQFGNGPYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CSCC(C(=O)O)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.